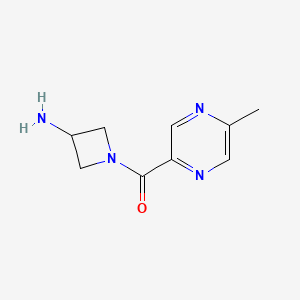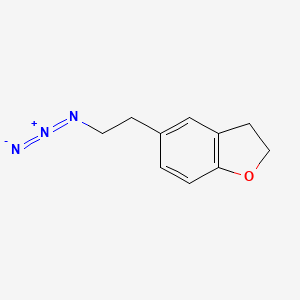
5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran
Descripción general
Descripción
Azidoethyl groups are commonly used in click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together . For example, 5-(2-Azidoethyl)uridine is a click chemistry reagent that contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
While specific synthesis methods for “5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran” were not found, azidoethyl groups have been used in the synthesis of various compounds. For instance, a study described the polymerization of the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, using sodium periodate .Chemical Reactions Analysis
Azidoethyl groups can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is commonly used in click chemistry to create a variety of organic compounds.Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
A novel, efficient, organic process involving a photocatalyst-free visible light-triggered decomposition of α-azidochalcones, followed by intramolecular cyclization, is described for synthesizing structurally diverse benzofurans in high yields, showcasing the compound's utility in constructing benzofuran-based molecular architectures (Borra, Chandrasekhar, Khound, & Maurya, 2017). Additionally, the synthesis of 2-azidomethyl benzofurans/indoles via a highly regioselective Ag(i)-catalyzed process from linear and readily available hydroxyl/amino-phenyl propargyl alcohols demonstrates the compound's versatility in organic synthesis, offering a base for further functionalization (Kumar, Kumar, Kant, & Reddy, 2016).
Antimicrobial and Anti-inflammatory Activities
Several studies have reported on the synthesis and evaluation of benzofuran derivatives for their antimicrobial and anti-inflammatory properties. Novel dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones were synthesized and found to exhibit significant antimicrobial activity, along with potent anti-inflammatory and analgesic activities comparable to standard drugs (Rajanarendar et al., 2013). This highlights the potential therapeutic applications of benzofuran derivatives in treating infections and inflammation.
Anticancer and Analgesic Activities
Synthesis of benzofuran pyrazole heterocycles demonstrated preliminary screening for their analgesic and anti-inflammatory activities, indicating the potential of these compounds in pain management (Kenchappa & Bodke, 2020). Although not directly related to 5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran, these findings suggest the broader applicability of benzofuran derivatives in developing new analgesic and potentially anticancer agents.
Antioxidant Activity
Research on 5,7-Di-tert-butyl-3-aryl-3H-benzofuran-2-ones explored their potential antioxidant activity, highlighting the structural requirements for optimizing the hydrogen-donor propensity of antioxidants. This work points towards the importance of benzofuran derivatives in the development of novel antioxidants (Lundgren et al., 2006).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds such as 5-(2-azidoethyl)cytidine are known to inhibit dna methyltransferases . This suggests that 5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran might also interact with enzymes involved in DNA methylation.
Mode of Action
It is known that azide-containing compounds can undergo copper-catalyzed azide-alkyne cycloaddition reactions (cuaac) with molecules containing alkyne groups . This suggests that this compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Based on the potential inhibition of dna methyltransferases, it could be inferred that this compound might affect dna methylation pathways, which play crucial roles in gene expression and regulation .
Pharmacokinetics
Similar compounds have been shown to have rapid absorption and elimination .
Result of Action
Based on the potential inhibition of dna methyltransferases, it could be inferred that this compound might affect gene expression and regulation .
Action Environment
It is known that the stability and efficacy of similar azide-containing compounds can be influenced by factors such as temperature, ph, and the presence of copper ions .
Análisis Bioquímico
Biochemical Properties
5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran plays a significant role in biochemical reactions, particularly in the context of click chemistry. The azido group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it a valuable tool for labeling and modifying biomolecules. This compound interacts with various enzymes and proteins, including DNA methyltransferases, where it acts as an inhibitor . The nature of these interactions often involves the formation of covalent bonds, which can lead to the inhibition or activation of specific biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit telomerase activity, leading to telomere shortening in human cells . Additionally, it can affect the expression of genes involved in oxidative stress responses and cellular metabolism, thereby altering the overall function of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of DNA methyltransferases, which leads to changes in gene expression . The azido group in this compound can also participate in click chemistry reactions, forming covalent bonds with alkyne-containing molecules. This interaction can result in the modification of proteins and other biomolecules, thereby altering their function and activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by various factors, including temperature and pH. Studies have shown that it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit specific biochemical pathways without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and cellular damage . Threshold effects have been observed, where the compound’s efficacy plateaus at higher concentrations, indicating a limit to its beneficial effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as DNA methyltransferases and other cofactors, influencing metabolic flux and metabolite levels . The compound’s involvement in these pathways can lead to changes in cellular metabolism, including alterations in the levels of key metabolites and intermediates.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can localize to specific compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
Propiedades
IUPAC Name |
5-(2-azidoethyl)-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-13-12-5-3-8-1-2-10-9(7-8)4-6-14-10/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEWEFMYMCKRFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



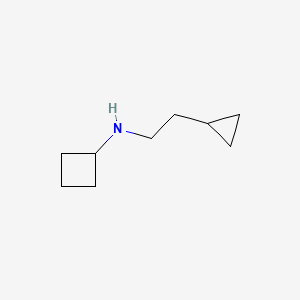
![4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile](/img/structure/B1466692.png)
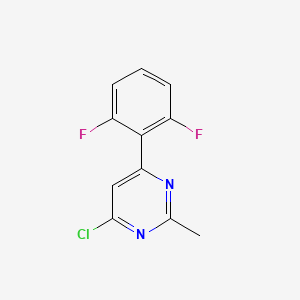
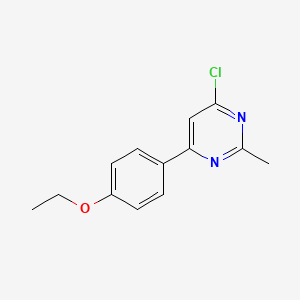
![1-[(5-Methylthiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466697.png)
![1-[(3,5-Dimethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466698.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1466701.png)


![2-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1466704.png)
![6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1466705.png)
![1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466709.png)
